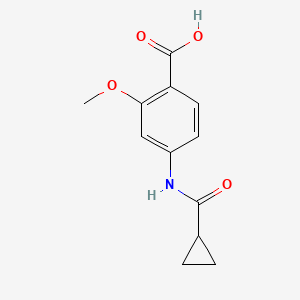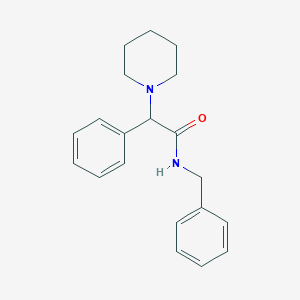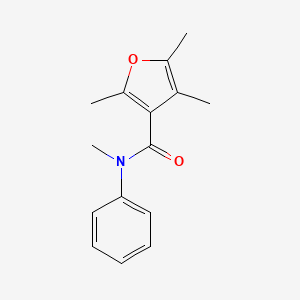![molecular formula C16H17NO3 B7479734 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid, also known as DMPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of arylacetic acids, which are known for their anti-inflammatory and analgesic properties. DMPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid can reduce inflammation and pain. 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has also been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain.
実験室実験の利点と制限
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research. Additionally, 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been extensively studied and has a well-established mechanism of action, making it a valuable tool for studying inflammation, pain, and cancer.
However, there are also some limitations to using 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid in lab experiments. One limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid. One area of research is the development of new analogs of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid with improved pharmacological properties. Additionally, there is a need for further research on the mechanism of action of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid, particularly with regard to its effects on the immune system. Finally, there is a need for further research on the potential therapeutic applications of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid, particularly in the treatment of cancer.
合成法
The synthesis of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid involves the reaction of 4-dimethylaminobenzophenone with glyoxylic acid. This reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting product is then converted into the corresponding hydroxyacid using sodium borohydride.
科学的研究の応用
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been used in a wide range of scientific research applications, including studies on inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[4-[4-(dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(18)16(19)20/h3-10,15,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZGKGIOHVVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)

![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)





![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)